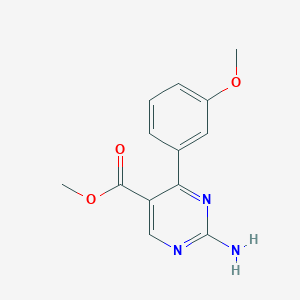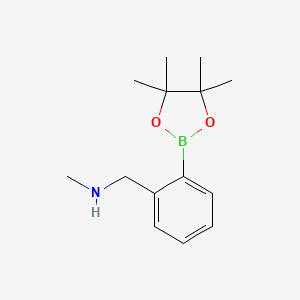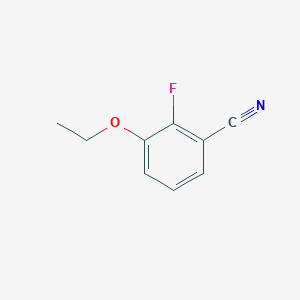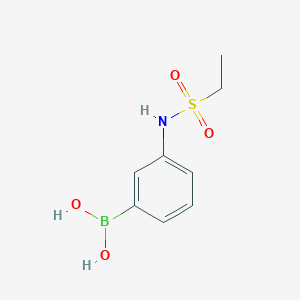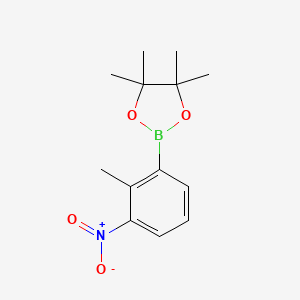![molecular formula C12H15ClN2O4 B1421342 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate CAS No. 1206077-95-3](/img/structure/B1421342.png)
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate
説明
科学的研究の応用
Chiral Auxiliaries in Asymmetric Synthesis
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate: is a compound that can be utilized as a chiral auxiliary. Chiral auxiliaries are pivotal in asymmetric synthesis, which is essential for creating compounds with specific stereochemistry. This compound, due to its structural features, can induce chirality during the synthesis of stereocenters, which is crucial in pharmaceutical research where the 3D arrangement of atoms can significantly affect a drug’s efficacy and safety .
Diastereoselective Transformations
The compound’s application extends to diastereoselective transformations of carboxylic acid derivatives. It’s particularly useful in reactions where control over the stereochemical outcome is necessary, such as in the synthesis of complex molecules like natural products or biologically active compounds. The diastereoselectivity is a result of the compound’s ability to influence the spatial arrangement of the reactants and intermediates .
Electrophilic α-Functionalization of Enolates
In the realm of organic synthesis, the electrophilic α-functionalization of enolates is a valuable reaction2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate can be employed to generate chiral enolates, which can then undergo various electrophilic reactions to introduce different functional groups at the α-position with high stereocontrol .
Aldol Reactions
Aldol reactions are fundamental for forming carbon-carbon bonds, and this compound can be used to control the stereochemistry of the resulting aldol product. The ability to predict and control the absolute configuration of the aldol adducts is particularly beneficial in the synthesis of complex molecules where precise stereochemistry is required .
Conjugate Additions
The compound finds its use in conjugate additions, a type of reaction where a nucleophile adds to a conjugated system, such as an α,β-unsaturated carbonyl compound. This reaction is widely used in the construction of chiral centers, and 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate can help achieve the desired stereochemistry in the addition product .
Synthesis of Natural Products
Lastly, the compound’s role in the synthesis of natural products cannot be overstated. Its ability to act as a chiral auxiliary and control stereochemistry makes it an invaluable tool in the total synthesis of complex natural molecules, which often contain multiple chiral centers and require precise stereochemical control to mimic the natural substance’s biological activity .
作用機序
The mechanism of action for 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is not specified in the search results. The mechanism of action would likely depend on the specific application of the compound, such as its use in pharmaceuticals or agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloroethyl carbamate, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s reasonable to assume that similar precautions should be taken when handling 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate.
特性
IUPAC Name |
2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRNIJBPSDPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193293 | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate | |
CAS RN |
1206077-95-3 | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



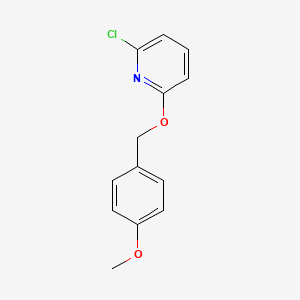

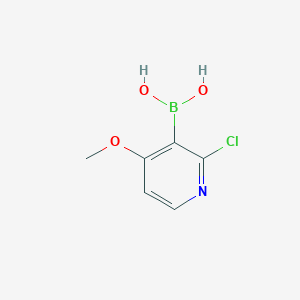
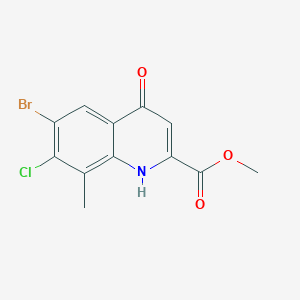
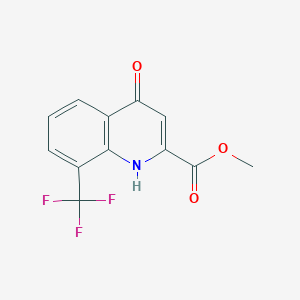

![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)
